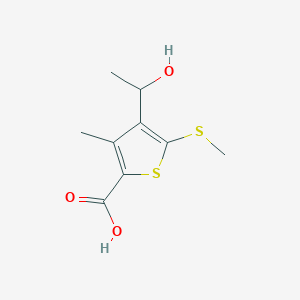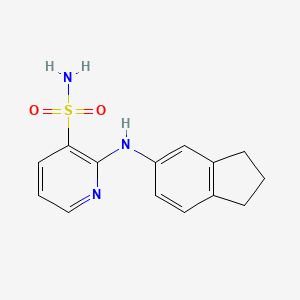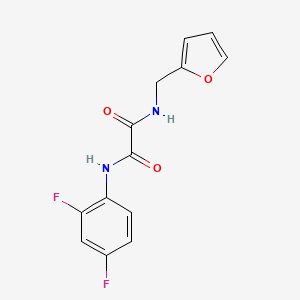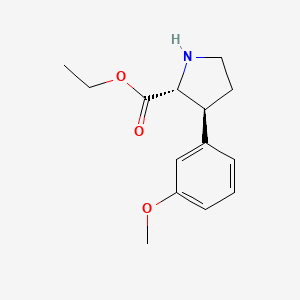![molecular formula C15H14F3NO3 B2712670 6-{[4-(Trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid CAS No. 477888-70-3](/img/structure/B2712670.png)
6-{[4-(Trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[4-(Trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as TAC-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAC-1 is a small molecule inhibitor that has been shown to inhibit the activity of several enzymes and proteins, making it a promising candidate for drug development and scientific research.
Aplicaciones Científicas De Investigación
Vanadium-catalyzed Carboxylation
Vanadium complexes have been used to catalyze the carboxylation of cyclohexane, among other alkanes, to produce carboxylic acids under mild conditions. This process involves basic forms of aminoalcohols and (hydroxyimino)dicarboxylic acids, highlighting the potential of utilizing complex organic structures for catalytic transformations in organic synthesis Reis et al., 2005.
Photolysis of 4-Chloroaniline
Studies on the photolysis of 4-chloroaniline in cyclohexane reveal the formation of 4-aminophenyl cations, leading to various electrophilic substitution reactions. This research demonstrates the reactivity of similar complex organic structures under specific conditions, potentially offering insights into chemical processes relevant to the compound Guizzardi et al., 2001.
Adsorption Mechanisms on Activated Carbon
The impact of oxygen-containing groups on the adsorption of dissolved aromatics on activated carbon has been explored, revealing the influence of carboxylic and carbonyl groups. This study could offer a perspective on how complex carboxylic acid structures interact with surfaces, potentially relevant to environmental applications Franz et al., 2000.
Lewis Base Properties of Carboxylic Acids
Research into the Lewis base characteristics of carboxylic acids through their adducts with B(C6F5)3 provides insight into their structural and chemical behaviors. This could be particularly relevant in understanding the electron-donating capabilities and reactivity of complex carboxylic acids in synthetic chemistry Mitu & Baird, 2006.
Supramolecular Architectures
The formation of supramolecular structures through acid∶base complexes involving cyclohexane-1, 3cis, 5cis-tricarboxylic acid has been documented, highlighting the potential of carboxylic acids in forming complex and diverse molecular architectures. Such research may provide a foundation for designing novel materials or catalysts Shan et al., 2003.
Propiedades
IUPAC Name |
6-[[4-(trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c16-15(17,18)9-5-7-10(8-6-9)19-13(20)11-3-1-2-4-12(11)14(21)22/h1-2,5-8,11-12H,3-4H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJRBPAPDJJNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2712588.png)

![N-(3-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2712592.png)
![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2712593.png)



![(5-Chlorothiophen-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2712601.png)
![1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2712602.png)


![N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712609.png)
